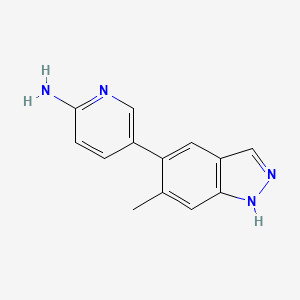
1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid is an organic compound that features a chlorinated pyridine ring attached to a cyclohexane carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid typically involves the reaction of 6-chloropyridine with cyclohexane carboxylic acid under specific conditions. One common method includes:
Starting Materials: 6-chloropyridine and cyclohexane carboxylic acid.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF).
Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.
化学反応の分析
Types of Reactions
1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated pyridine ring, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated pyridine ring can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(6-Chloropyridin-3-YL)cyclohexane-1-carbonitrile: Contains a nitrile group instead of a carboxylic acid.
1-(6-Chloropyridin-3-YL)cyclohexane-1-methanol: Features a hydroxyl group instead of a carboxylic acid.
Uniqueness
1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid is unique due to its specific combination of a chlorinated pyridine ring and a cyclohexane carboxylic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
分子式 |
C12H14ClNO2 |
|---|---|
分子量 |
239.70 g/mol |
IUPAC名 |
1-(6-chloropyridin-3-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO2/c13-10-5-4-9(8-14-10)12(11(15)16)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,15,16) |
InChIキー |
MSORVTZYSAPQEQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C2=CN=C(C=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



aminedihydrochloride](/img/structure/B13597217.png)












